5'-Fluoro-5'-deoxyadenosine

Catalog No.
S8532570
CAS No.
731-98-6
M.F
C10H12FN5O3
M. Wt
269.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Fluoro-5'-deoxyadenosine

CAS Number

731-98-6

Product Name

5'-Fluoro-5'-deoxyadenosine

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

QPVLKMICBYRPSX-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N

5'-deoxy-5'-fluoroadenosine is a member of adenosines and an organofluorine compound.
5'-Fluoro-5'-deoxyadenosine is a natural product found in Streptomyces cattleya with data available.

5'-Fluoro-5'-deoxyadenosine (5'-FDA, CAS 731-98-6) is a specialized fluorinated nucleoside that serves as the first committed intermediate in the biosynthesis of all known biological organofluorines. Produced naturally via the fluorinase-catalyzed nucleophilic substitution of S-adenosyl-L-methionine (SAM) with a fluoride ion, this compound features a highly stable carbon-fluorine bond at the 5' position [1]. In procurement and material selection, 5'-FDA is primarily sourced as an analytical reference standard for in vitro biofluorination assays, a cold structural reference for 18F-PET radiochemistry, and a direct precursor for evaluating downstream enzymes in synthetic fluorometabolite pathways [2].

Substituting 5'-FDA with generic adenosine or the natural precursor S-adenosyl-L-methionine (SAM) fails because unfluorinated analogs cannot calibrate assays designed to detect the distinct mass, HPLC retention time, and 19F-NMR signature of the C-F bond [1]. Furthermore, attempting to substitute 5'-FDA with halogenated analogs like 5'-Chloro-5'-deoxyadenosine (5'-ClDA) is ineffective for final product quantification; 5'-ClDA acts as an upstream substrate in engineered trans-halogenation cascades rather than the terminal fluorinated product [2]. Because natural fluorinase turnover is exceptionally slow, material selection must prioritize the exact 5'-FDA molecule to bypass the enzymatic bottleneck when studying downstream metabolic steps, as in situ generation from SAM will not yield sufficient quantities for immediate downstream kinetic profiling [1].

Bypassing the Fluorinase Catalytic Bottleneck in Pathway Engineering

Fluorinase enzymes exhibit notoriously slow turnover rates when generating 5'-FDA from SAM and fluoride, creating a severe bottleneck for downstream pathway analysis. Direct procurement of 5'-FDA bypasses this limitation. While the natural enzymatic conversion of SAM yields a kcat of only 0.16 to 0.41 min⁻¹, utilizing pre-synthesized 5'-FDA allows researchers to immediately saturate downstream enzymes (such as purine nucleoside phosphorylase) without waiting for upstream accumulation [1]. This massive kinetic differential dictates that 5'-FDA must be purchased directly for downstream metabolic studies rather than relying on in situ generation.

Evidence DimensionEffective substrate availability rate for downstream enzymes
Target Compound DataImmediate saturation (Direct substrate addition)
Comparator Or BaselineIn situ generation from SAM (kcat = 0.16 - 0.41 min⁻¹)
Quantified DifferenceDirect procurement eliminates the rate-limiting kcat bottleneck of <0.5 min⁻¹ inherent to biological SAM-to-5'-FDA conversion.
ConditionsIn vitro synthetic biology cascades / enzymatic pathway reconstruction

Procuring 5'-FDA directly allows synthetic biologists and enzymologists to study downstream fluorometabolite pathways without being rate-limited by the extremely slow natural fluorinase enzyme.

Analytical Differentiation from Chlorinated Analogs in Trans-Halogenation

In directed evolution studies of fluorinases, 5'-Chloro-5'-deoxyadenosine (5'-ClDA) is frequently used as a non-native substrate to drive trans-halogenation. However, 5'-ClDA cannot substitute for 5'-FDA as an analytical standard. Engineered fluorinase variants demonstrate improved kcat for the conversion of 5'-ClDA to SAM (up to 0.13 min⁻¹), but the final equilibrium still requires precise quantification of the terminal 5'-FDA product [1]. Without a high-purity 5'-FDA standard, it is impossible to accurately calculate the radiochemical or cold conversion yield from the 5'-ClDA starting material.

Evidence DimensionRole in trans-halogenation assays
Target Compound DataTerminal product and essential analytical calibration standard
Comparator Or Baseline5'-Chloro-5'-deoxyadenosine (5'-ClDA) (Upstream substrate, kcat = 0.13 min⁻¹ to SAM)
Quantified Difference5'-ClDA serves as the reactant, while 5'-FDA is the obligatory standard required to quantify the >3-fold improvements in radiochemical conversion seen in engineered enzymes.
ConditionsCoupled chlorinase-fluorinase systems and directed evolution assays

Buyers conducting enzyme engineering or trans-halogenation must procure 5'-FDA to accurately calibrate HPLC/MS instruments for final product yield quantification.

Cold Reference Standard Essentiality in 18F-PET Radiochemistry

The development of 18F-labeled PET tracers via enzymatic C-F bond formation relies heavily on the structural equivalence between the radioactive product and the cold standard. 5'-FDA serves as the exact cold reference for [18F]-5'-FDA, ensuring precise HPLC retention time matching. When optimizing radiochemical conversion (RCC)—which can reach 73–80% in optimized fluorinase assays—generic nucleosides like adenosine fail to provide the necessary chromatographic baseline due to significant polarity differences imparted by the highly electronegative fluorine atom [1].

Evidence DimensionChromatographic retention and structural equivalence
Target Compound DataExact structural and retention match for [18F]-5'-FDA
Comparator Or BaselineAdenosine (Lacks 5'-fluorine, distinct polarity and retention profile)
Quantified Difference5'-FDA provides a 1:1 retention time correlation for quantifying 73-80% RCC yields, whereas adenosine elutes at a completely different fraction.
ConditionsRadio-HPLC analysis of enzymatic 18F-fluorination

Procuring cold 5'-FDA is an absolute regulatory and analytical requirement for verifying the successful synthesis and purity of [18F]-5'-FDA in PET tracer development.

Analytical Calibration Standard for Biofluorination Assays

Directly follows from its necessity in quantifying the extremely slow turnover of wild-type and engineered fluorinases. 5'-FDA is the required standard for HPLC, LC-MS, and 19F-NMR calibration to measure exact product yields [1].

Cold Reference Material for 18F-PET Tracer Synthesis

Essential for validating the radiochemical yield and purity of [18F]-5'-FDA during the development of novel enzymatic radiolabeling protocols, ensuring exact chromatographic alignment [2].

Direct Substrate for Downstream Fluorometabolite Pathway Elucidation

Used to bypass the fluorinase kinetic bottleneck, allowing researchers to directly feed 5'-FDA to purine nucleoside phosphorylase (PNP) and study the subsequent steps of fluoroacetate or fluorothreonine biosynthesis without rate-limiting upstream delays [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

269.09241742 g/mol

Monoisotopic Mass

269.09241742 g/mol

Heavy Atom Count

19

UNII

8LJ6NC6D44

Wikipedia

5'-Deoxy-5'-fluoroadenosine

Dates

Last modified: 02-18-2024
Eust quio et al. Discovery and characterization of a marine bacterial SAM-dependent chlorinase Nature Chemical Biology, doi: 10.1038/NChemBio.2007.56, published online 2 December 2007. http://www.nature.com/naturechemicalbiology

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